molecular formula C7H13NO2S B1424460 3-(Cyclopropylmethyl)sulfonylazetidine CAS No. 1206970-46-8

3-(Cyclopropylmethyl)sulfonylazetidine

Cat. No.: B1424460
CAS No.: 1206970-46-8
M. Wt: 175.25 g/mol
InChI Key: BGVUCFYQJICCAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)sulfonylazetidine typically involves the reaction of azetidine with cyclopropylmethyl sulfonyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at 60°C for 3 hours . This method is versatile and provides a good yield of the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)sulfonylazetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethyl)sulfonylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)sulfonylazetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring provides a rigid scaffold that can enhance binding specificity and affinity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle.

    N-Sulfonylazetidine: Similar structure but with different substituents on the sulfonyl group.

    Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group attached to different functional groups.

Uniqueness

3-(Cyclopropylmethyl)sulfonylazetidine is unique due to the combination of the cyclopropylmethyl group and the sulfonylazetidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(cyclopropylmethylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10,5-6-1-2-6)7-3-8-4-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVUCFYQJICCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Cyclopropylmethyl)sulfonylazetidine
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3-(Cyclopropylmethyl)sulfonylazetidine

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